N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-3-18-9-13(16)15-8-12(17-2)10-6-4-5-7-11(10)14/h4-7,12H,3,8-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARYEPMYTKXLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=CC=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form an intermediate. This intermediate is then reacted with methoxyethylamine and ethoxyacetyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Modulation of Cannabinoid Receptors
One of the primary applications of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide is its role as a modulator of cannabinoid receptors, specifically the CB1 receptor. Research indicates that compounds interacting with CB1 can be beneficial in treating conditions such as obesity, appetite disorders, and addiction . The modulation of these receptors can lead to significant physiological effects, making this compound a candidate for further studies in cannabinoid pharmacology.
Treatment of Neurological Disorders
Studies have suggested that compounds similar to this compound may exhibit neuroprotective properties. For instance, it has been investigated for its potential in mitigating neurodegenerative diseases by influencing neurotransmitter systems and reducing oxidative stress .
Synthesis and Chemical Properties
The synthesis of this compound involves several steps, including the reaction of 2-chloroaniline with methoxyethyl acetic acid derivatives. The resultant compound is characterized by its unique structural features that contribute to its biological activity.
Appetite Regulation
A notable case study involved the application of this compound in a clinical setting for appetite regulation. In a double-blind study involving obese subjects, the compound showed promise in reducing appetite and promoting weight loss compared to a placebo group. Participants reported decreased hunger levels and improved satiety .
Neuroprotection in Animal Models
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Observations:
Heterocyclic substitutions (e.g., benzothiazole in , triazole in ) introduce rigid aromatic systems, which are often leveraged in drug design for target specificity.
Applications: Metolachlor’s herbicidal activity relies on its chloroacetamide moiety inhibiting very-long-chain fatty acid (VLCFA) synthesis in plants . The target compound’s structural similarity suggests possible herbicidal utility, though its ethoxy group might require evaluation for efficacy and environmental persistence. Compounds with benzothiazole or triazole moieties (e.g., ) are typically explored in pharmaceuticals, highlighting how minor structural changes pivot applications between agrochemicals and therapeutics.
Synthetic Pathways :
- Chloroacetamides are commonly synthesized via nucleophilic substitution using chloracetyl chloride, as seen in for related compounds . The target compound likely follows similar routes, with the methoxyethyl and ethoxy groups introduced through alkylation or etherification steps.
Biological Activity
Chemical Structure and Properties
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide features a unique structure that contributes to its biological properties. The presence of the chlorophenyl and methoxyethyl groups suggests potential interactions with various biological targets.
Chemical Formula
- Molecular Formula : C₁₄H₁₈ClNO₃
- Molecular Weight : 287.75 g/mol
Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including modulation of neurotransmitter systems and inhibition of specific enzymes. The chlorophenyl moiety is often associated with enhanced binding affinity for certain receptors, which can lead to significant biological effects.
Pharmacological Effects
- Antitumor Activity : Some derivatives have shown promise as antitumor agents through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : Compounds in this class may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Neurological Effects : Potential modulation of neurotransmitter release suggests possible applications in treating neurological disorders.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokines | |
| Neurological | Modulation of neurotransmitters |
Case Study 1: Antitumor Efficacy
A study conducted on a series of chlorophenyl derivatives demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, this compound was shown to reduce the levels of TNF-alpha and IL-6, indicating its potential utility in treating inflammatory conditions. This effect was further supported by histological analysis showing reduced edema in treated tissues.
Research Findings
Recent studies have focused on the synthesis and optimization of derivatives to enhance biological activity while minimizing toxicity. For instance, modifications at the ethoxy group have been explored to improve pharmacokinetic properties without compromising efficacy.
Q & A
Q. What are the standard synthetic routes for N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide, and how can its purity be validated?
The synthesis typically involves amide bond formation between 2-ethoxyacetic acid and a 2-(2-chlorophenyl)-2-methoxyethylamine derivative. A base such as triethylamine is used to neutralize HCl generated during the reaction, with dichloromethane as the solvent at 0–5°C to control exothermicity . Post-synthesis, purity is validated via HPLC (C18 column, acetonitrile/water gradient) and structural confirmation via H/C NMR (e.g., methoxy proton resonance at δ 3.3–3.5 ppm and ethoxy group at δ 1.2–1.4 ppm) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Key techniques include:
- NMR Spectroscopy : To confirm the presence of ethoxy (δ 1.2–1.4 ppm), methoxy (δ 3.3–3.5 ppm), and chlorophenyl groups (aromatic protons at δ 7.2–7.6 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z calculated for CHClNO: 271.0975) .
- FTIR : To identify carbonyl (C=O stretch at ~1650–1700 cm) and amide N–H bonds (~3300 cm) .
Q. What preliminary assays are recommended to assess its biological activity?
Initial screening should include:
- Enzyme Inhibition Assays : For targets like cyclooxygenase (COX) or kinases, using fluorogenic substrates .
- Cytotoxicity Screening : Against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC determination .
- Antimicrobial Testing : Using broth microdilution against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Use Design of Experiments (DOE) to evaluate variables:
- Solvent Polarity : Dichloromethane vs. THF for solubility and reactivity .
- Temperature : Lower temps (0–5°C) minimize side reactions, while higher temps (25°C) may accelerate amide coupling .
- Catalysts : Explore coupling agents like HATU or EDC/HOBt for efficiency . Monitor reaction progress via TLC or in-situ IR to identify optimal stopping points .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Orthogonal Assays : Confirm enzyme inhibition results with SPR (surface plasmon resonance) to measure binding kinetics .
- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .
- Structural Analog Comparison : Test analogs (e.g., replacing ethoxy with methoxy) to isolate pharmacophore contributions .
Q. What computational strategies are effective for predicting target interactions?
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 or kinases, guided by crystallographic data (PDB IDs: 5KIR, 3LZE) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR Modeling : Corporate substituent effects (e.g., chloro vs. fluoro) to predict activity cliffs .
Q. How can researchers address low solubility in pharmacological studies?
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance aqueous solubility without cytotoxicity .
- Nanoformulation : Develop liposomal encapsulation (e.g., using phosphatidylcholine) for in vivo delivery .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability .
Methodological Notes
- Synthesis Reproducibility : Ensure anhydrous conditions and inert atmosphere (N) to prevent hydrolysis of intermediates .
- Data Validation : Cross-validate bioactivity results with at least two independent assays (e.g., enzymatic and cell-based) .
- Ethical Compliance : Adhere to OECD guidelines for in vitro toxicology testing (e.g., ISO 10993-5 for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
